CID 57346170

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminum Borate is an intriguing chemical compound with a variety of applications. It is a family of inorganic compounds, including a range of different structures and compositions. The most commonly studied form of Aluminum Borate is Al₁₈B₄O₃₃, an aluminoborate mineral recognized for its excellent thermal stability and low coefficient of thermal expansion .

准备方法

Aluminum Borate can be synthesized through several methods. The traditional solid-state reaction method involves heating Aluminum and Boron Oxide together at high temperatures . An alternate approach is the sol-gel method, which forms Aluminum Borate through the reaction of a soluble aluminum salt with a boron-containing compound . This method can yield Aluminum Borate with different morphologies, depending on the process parameters . Another method involves using Aluminum Nitrate and Sodium Borate powders, with tartaric acid as a dispersing agent, followed by a sol-gel process and annealing .

化学反应分析

Aluminum Borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack . They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature . Furthermore, they exhibit excellent mechanical strength, making them suitable for various industrial applications . Some forms of Aluminum Borate are also electrically insulating, offering promising potential in the electrical industry .

科学研究应用

Aluminum Borate is not just confined to traditional usesSome forms of Aluminum Borate exhibit properties such as dielectric constant and electrical resistivity, making them suitable for electronic applications . They can potentially be used in the production of capacitors, insulators, and other electronic components . Recent research has explored Aluminum Borate as a potential photocatalyst for the degradation of organic pollutants, due to its optical properties and chemical stability . Additionally, Aluminum Borate is used in the production of high-strength, lightweight composites and advanced ceramics for aerospace and defense applications .

作用机制

The mechanism by which Aluminum Borate exerts its effects is primarily through its thermal stability and mechanical strength. The compound’s low coefficient of thermal expansion and resistance to chemical attack make it an ideal material for high-temperature applications . In electronic applications, its dielectric properties and electrical resistivity are crucial . The photocatalytic properties of Aluminum Borate are due to its ability to absorb light and generate electron-hole pairs, which can then interact with organic pollutants to degrade them .

相似化合物的比较

Aluminum Borate is unique in its combination of thermal stability, mechanical strength, and electrical properties. Similar compounds include Boron Nitride, which is also known for its thermal stability and electrical insulation properties . Boron Oxide and Boric Acid are other related compounds, but they do not exhibit the same level of mechanical strength or thermal stability as Aluminum Borate . Borate glasses, which include a range of boron-containing compounds, are also used in various industrial applications, but they have different properties and uses compared to Aluminum Borate .

属性

InChI |

InChI=1S/Al.BO3/c;2-1(3)4/q;-3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHJWVCQJZIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

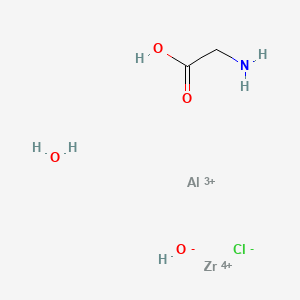

B([O-])([O-])[O-].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBO3-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)

![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)